molecular formula C18H19NO4S B010859 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid CAS No. 101730-55-6

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid

Cat. No. B010859
M. Wt: 345.4 g/mol
InChI Key: BPUOHSNLBQSJJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid involves intricate steps that lead to the formation of structurally complex molecules. For instance, Khan et al. (2011) describe the synthesis of benzenesulfonylamino-propionic acid derivatives, highlighting the significance of intramolecular interactions in shaping the final structure (Khan, M., Khan, I., Arshad, M., Rafique, H., & Harrison, W., 2011). Similarly, Aziz‐ur‐Rehman et al. (2017) discuss the synthesis of sulfamoyl and piperidine derivatives, emphasizing the role of different functional groups in achieving desired properties (Aziz‐ur‐Rehman, Samreen Ahtzaz, M. Abbasi, S. Z. Siddiqui, S. Rasool, & I. Ahmad, 2017).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of intramolecular interactions, such as aromatic π-π stacking and short C-H···O interactions, which are crucial in determining the compound's stability and reactivity. For example, the study by Khan et al. (2011) provides detailed crystallographic data, illustrating the structural nuances of benzenesulfonylamino-propionic acid derivatives (Khan, M., Khan, I., Arshad, M., Rafique, H., & Harrison, W., 2011).

Chemical Reactions and Properties

The chemical behavior of 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid and its derivatives can be complex, involving a range of reactions such as Michael-type addition and carbene insertion reactions, as discussed by Ochiai et al. (1991). These reactions contribute to the functional versatility of the compound, enabling the synthesis of various derivatives with potential pharmacological interest (Ochiai, M., Kunishima, M., Tani, S., & Nagao, Y., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, play a significant role in their application and study. For instance, the structural analysis by Khan et al. (2011) reveals the impact of intramolecular interactions on the physical stability and crystalline form of benzenesulfonylamino-propionic acid derivatives (Khan, M., Khan, I., Arshad, M., Rafique, H., & Harrison, W., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, pH-dependence, and the potential for forming derivatives, underscore the chemical versatility of 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid. Studies such as those by Ochiai et al. (1991) illustrate the compound's reactivity, showcasing its potential in synthetic chemistry and pharmacological applications (Ochiai, M., Kunishima, M., Tani, S., & Nagao, Y., 1991).

Scientific Research Applications

  • Catalytic Synthesis Applications : The research by Webster-Gardiner et al. (2017) highlights the use of Rhodium (Rh) catalysis for the production of 1-phenyl substituted alkene products via oxidative arene vinylation. This process provides potential advantages over traditional methods in synthesizing alkyl arenes, especially in producing unsaturated products (Webster-Gardiner et al., 2017).

  • Antimicrobial and Antioxidant Activities : Egbujor et al. (2019) discuss the synthesis of new phenylsulfamoyl carboxylic acids and their molecular docking, antimicrobial, and antioxidant activities. These compounds have shown significant activity against various microorganisms and diseases, indicating their potential in pharmacological applications (Egbujor et al., 2019).

  • Structural Analysis : Khan et al. (2011) describe the crystal structures and conformational differences of related benzenesulfonylamino carboxylic acids. Understanding these structures is vital for the development of new compounds with specific properties (Khan et al., 2011).

  • Synthesis of Novel Compounds : Ochiai et al. (1991) detail the generation of [β-(Phenylsulfonyl) alkylidene] carbenes and their use in synthesizing 1-(phenylsulfonyl) cyclopentenes. This research opens pathways for creating new organic compounds with various applications (Ochiai et al., 1991).

  • Synthesis of Alkaloids : Miki et al. (2007) report the synthesis of benzo-γ-carboline alkaloid cryptosanginolentine, demonstrating the utility of 1-benzenesulfonyl compounds in alkaloid synthesis (Miki et al., 2007).

  • Catalytic Applications in Alcohol Oxidation : Hazra et al. (2015) explore the use of sulfonated Schiff base copper(II) complexes, including benzenesulfonic acid derivatives, as catalysts in alcohol oxidation. This highlights the compound's role in facilitating important chemical reactions (Hazra et al., 2015).

properties

IUPAC Name

1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(21)18(15-7-3-1-4-8-15)11-13-19(14-12-18)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUOHSNLBQSJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368928
Record name 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid

CAS RN

101730-55-6
Record name 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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